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Compound of Interest

Compound Name: Nickel diethyldithiocarbamate

Cat. No.: B083840 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of

nickel dithiocarbamate complexes in various catalytic transformations. These complexes have

emerged as versatile and cost-effective catalysts for a range of organic reactions and

electrochemical processes.

Cross-Coupling Reactions: Synthesis of Thioamides
Nickel dithiocarbamate complexes, in conjunction with a nickel source, have proven effective in

catalyzing the cross-coupling of arylboronic acids with methyl dithiocarbamates to furnish

thioamides. This methodology offers a valuable alternative to traditional methods that often

require expensive noble metal catalysts.[1][2][3]
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Entry
Arylboronic
Acid

Methyl
Dithiocarbama
te

Catalyst
System

Yield (%)[1][2]
[3]

1
Phenylboronic

acid

Methyl N,N-

dimethyldithiocar

bamate

Ni(acac)₂ (5

mol%) / TFP (5

mol%)

85

2

4-

Methoxyphenylb

oronic acid

Methyl N,N-

diethyldithiocarb

amate

Ni(acac)₂ (5

mol%) / TFP (5

mol%)

78

3

4-

Chlorophenylbor

onic acid

Methyl N-benzyl-

N-

methyldithiocarb

amate

Ni(acac)₂ (5

mol%) / TFP (5

mol%)

65

4
Naphthalene-2-

boronic acid

Methyl N,N-

dibenzyldithiocar

bamate

Ni(acac)₂ (5

mol%) / TFP (5

mol%)

72

TFP = Tris(2-furyl)phosphine

Experimental Protocol
General Procedure for the Nickel-Catalyzed Synthesis of Thioamides:

To an oven-dried Schlenk tube, add Ni(acac)₂ (0.025 mmol, 5 mol%), tris(2-furyl)phosphine

(TFP, 0.025 mmol, 5 mol%), and Cs₂CO₃ (1.5 mmol).

Evacuate and backfill the tube with argon three times.

Add the arylboronic acid (0.75 mmol) and the methyl dithiocarbamate (0.5 mmol).

Add dry 1,4-dioxane (2.0 mL) via syringe.

Stir the reaction mixture at 100 °C for 12-24 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate

(20 mL).

Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel using a mixture of hexane

and ethyl acetate as the eluent to afford the desired thioamide.

Catalytic Cycle

Ni(0)L_n

Ar-Ni(II)-S(SMe)CNR₂

Oxidative
Addition

Ar-Ni(II)-SCSNR₂

Ar-C(=S)NR₂

Reductive
Elimination

Transmetalation

Ar-B(OH)₂

MeS-C(=S)NR₂

Click to download full resolution via product page

Caption: Proposed catalytic cycle for thioamide synthesis.

Cross-Coupling Reactions: Synthesis of Diaryl
Sulfides
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Nickel-catalyzed C-S cross-coupling reactions provide an efficient route to diaryl sulfides. The

use of phenyldithiocarbamates as a sulfur source in combination with a nickel catalyst offers a

practical and economical method for this transformation.[4]

Data Presentation
Entry Iodobenzene

Phenyldithioca
rbamate

Catalyst
System

Yield (%)[4]

1 Iodobenzene

Phenyl N,N-

dimethyldithiocar

bamate

NiCl₂ (5 mol%) /

2,2'-bipyridine

(10 mol%) / Zn

93

2 4-Iodoanisole

Phenyl N,N-

diethyldithiocarb

amate

NiCl₂ (5 mol%) /

2,2'-bipyridine

(10 mol%) / Zn

85

3
1-Chloro-4-

iodobenzene

Phenyl N-benzyl-

N-

methyldithiocarb

amate

NiCl₂ (5 mol%) /

2,2'-bipyridine

(10 mol%) / Zn

78

4 2-Iodotoluene

Phenyl N,N-

dibenzyldithiocar

bamate

NiCl₂ (5 mol%) /

2,2'-bipyridine

(10 mol%) / Zn

88

Experimental Protocol
General Procedure for the Nickel-Catalyzed Synthesis of Diaryl Sulfides:

To a dry Schlenk tube, add NiCl₂ (0.05 mmol, 5 mol%), 2,2'-bipyridine (0.10 mmol, 10 mol%),

and zinc powder (1.5 mmol).

Evacuate and backfill the tube with argon three times.

Add the iodobenzene (1.0 mmol) and the phenyldithiocarbamate (1.2 mmol).

Add dry N,N-dimethylformamide (DMF) (3.0 mL) via syringe.

Stir the reaction mixture at 110 °C for 8-16 hours.
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Monitor the reaction by TLC.

After completion, cool the mixture to room temperature and pour it into a separatory funnel

containing water (20 mL) and ethyl acetate (20 mL).

Extract the aqueous layer with ethyl acetate (2 x 10 mL).

Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO₄.

Filter and concentrate the solvent under reduced pressure.

Purify the residue by flash column chromatography on silica gel (hexane/ethyl acetate) to

obtain the pure diaryl sulfide.

Logical Relationship Diagram

Reactants:
Aryl Iodide

Phenyldithiocarbamate

C-S Cross-Coupling

Catalyst System:
NiCl₂

2,2'-Bipyridine
Zn powder

Reaction Conditions:
DMF Solvent

110 °C

Diaryl Sulfide Byproducts

Click to download full resolution via product page

Caption: Workflow for diaryl sulfide synthesis.

Electrocatalysis: Oxygen Evolution Reaction (OER)
Homoleptic Ni(II) dithiocarbamate complexes can serve as efficient pre-catalysts for the

electrocatalytic oxygen evolution reaction (OER) in alkaline media. These complexes are
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immobilized on a conductive support, such as carbon cloth, and undergo in-situ transformation

to form the active catalyst, nickel oxyhydroxide (NiOOH).[5]

Data Presentation
Complex Support Electrolyte

Overpotential @ 10
mA cm⁻² (mV)[5]

[Ni(L)₂]
Activated Carbon

Cloth
1.0 M KOH 330

L = N-methylthiophene-N-4-pyridylmethyl dithiocarbamate

Experimental Protocol
Protocol for Electrode Preparation and OER Electrocatalysis:

A. Electrode Preparation (Drop-Casting Method):

Prepare a catalyst ink by dispersing 5 mg of the nickel dithiocarbamate complex in a mixture

of 480 µL of isopropanol and 480 µL of deionized water.

Add 40 µL of Nafion solution (5 wt%) to the ink and sonicate for 30 minutes to form a

homogeneous suspension.

Cut a piece of activated carbon cloth (1 cm x 1 cm) to be used as the substrate.

Drop-cast 20 µL of the catalyst ink onto the surface of the carbon cloth.

Allow the electrode to dry at room temperature overnight.

B. Electrochemical Measurements:

Set up a standard three-electrode electrochemical cell containing 1.0 M aqueous KOH as the

electrolyte.

Use the prepared nickel dithiocarbamate-modified carbon cloth as the working electrode, a

platinum wire as the counter electrode, and a Ag/AgCl electrode as the reference electrode.
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Perform linear sweep voltammetry (LSV) at a scan rate of 5 mV/s to evaluate the OER

activity.

Record the potential required to achieve a current density of 10 mA cm⁻².

Conduct chronoamperometry at a constant current density to assess the long-term stability

of the catalyst.

Signaling Pathway

[Ni(dtc)₂] on Carbon Cloth

Anodic Activation

NiOOH (Active Species)

NiOOH + OH⁻ → NiOO + H₂O + e⁻

Step 1

NiOO + OH⁻ → NiOOH + O₂ + e⁻

Step 2

Regeneration

Oxygen Evolution

Click to download full resolution via product page
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Caption: Proposed mechanism for OER catalysis.

Olefin Polymerization
While the use of nickel dithiocarbamate complexes specifically for olefin polymerization is less

documented than other nickel catalysts, they can be employed as precursors or components in

catalytic systems for this purpose. Generally, late transition metal complexes, including those

with sulfur-containing ligands, are of interest for their potential to tolerate functional groups in

monomers.[6]

Specific protocols and quantitative data for olefin polymerization using well-defined nickel

dithiocarbamate complexes are not readily available in the reviewed literature. The following is

a general protocol for ethylene polymerization using a SHOP-type (Shell Higher Olefin

Process) nickel catalyst, which shares some structural similarities with dithiocarbamate

complexes in terms of P-O chelation.

Experimental Protocol (Adapted from a SHOP-type
Nickel Catalyst System)
General Procedure for Ethylene Polymerization:

In a glovebox, charge a high-pressure reactor with the nickel dithiocarbamate complex (e.g.,

10 µmol) and a suitable co-catalyst (e.g., methylaluminoxane (MAO), 1000 equivalents) in

toluene (100 mL).

Seal the reactor and remove it from the glovebox.

Pressurize the reactor with ethylene (e.g., 10 bar).

Stir the reaction mixture at a controlled temperature (e.g., 50 °C) for a specified time (e.g., 30

minutes).

Vent the reactor and quench the reaction by adding acidified methanol.

Collect the polymer by filtration, wash it with methanol, and dry it under vacuum to a constant

weight.
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Characterize the polymer for its molecular weight, polydispersity, and branching.

Experimental Workflow

Prepare Reactor:
- Ni(dtc)₂ Complex

- Co-catalyst (MAO)
- Toluene

Polymerization:
- Pressurize with Ethylene

- Stir at 50 °C

Quench Reaction:
- Add Acidified Methanol

Isolate Polymer:
- Filter

- Wash with Methanol
- Dry

Characterize Polymer:
- GPC
- NMR

Click to download full resolution via product page

Caption: Workflow for ethylene polymerization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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